molecular formula C6H7Cl2NO B13835137 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- CAS No. 37001-19-7

2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-

Cat. No.: B13835137
CAS No.: 37001-19-7
M. Wt: 180.03 g/mol
InChI Key: SARNSRKALHSLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-, is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with a 2,2-dichloroethenyl group at the 1-position. Pyrrolidinones are known for their versatility in pharmaceuticals, agrochemicals, and polymer industries due to their polar aprotic solvent properties and bioactivity .

This group is also prevalent in pyrethroid insecticides (e.g., permethrin), where it enhances stability and bioactivity .

Properties

CAS No.

37001-19-7

Molecular Formula

C6H7Cl2NO

Molecular Weight

180.03 g/mol

IUPAC Name

1-(2,2-dichloroethenyl)pyrrolidin-2-one

InChI

InChI=1S/C6H7Cl2NO/c7-5(8)4-9-3-1-2-6(9)10/h4H,1-3H2

InChI Key

SARNSRKALHSLHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- typically involves the reaction of pyrrolidinone with a dichloroethenylating agent under controlled conditions. One common method is the reaction of pyrrolidinone with 1,1-dichloroethylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated or fully hydrogenated form using reducing agents like lithium aluminum hydride.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents at moderate temperatures.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrrolidinone compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is largely dependent on its interaction with specific molecular targets. The dichloroethenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo various chemical transformations also allows it to interact with multiple pathways, making it a versatile agent in both research and therapeutic contexts.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-Pyrrolidinone Derivatives
Compound Name Substituent Molecular Formula Key Applications Physical Properties (If Available)
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- 2,2-Dichloroethenyl C₇H₇Cl₂NO* Hypothesized: Agrochemicals, drug intermediates Predicted: Moderate polarity, low water solubility
1-(2-Methoxyphenyl)-2-pyrrolidinone 2-Methoxyphenyl C₁₁H₁₃NO₂ Pharmaceutical intermediates Not reported
1-(2-Phenylethynyl)-2-pyrrolidinone 2-Phenylethynyl C₁₂H₁₁NO Asymmetric synthesis, keteniminium precursors Mp: 49–50°C; Bp: ~302°C (predicted)
1-Acetyl-2-pyrrolidinone Acetyl C₆H₉NO₂ Solvent, chemical synthesis Not reported

*The molecular formula for 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-, is inferred based on structural analogs.

Table 2: Dichloroethenyl-Containing Compounds
Compound Name Core Structure Key Applications Reference
Permethrin Cyclopropane carboxylate Insecticide (sodium channel modulator)
DCVA (cis/trans) Cyclopropane carboxylic acid Agrochemical intermediate
Cypermethrin Cyclopropane carboxylate Broad-spectrum insecticide

Comparative Analysis

A. Structural Differences
  • Core Structure: Unlike pyrethroids (cyclopropane-based), 2-pyrrolidinone derivatives feature a lactam ring, conferring distinct electronic and steric properties.
  • Substituent Effects: The dichloroethenyl group in the target compound contrasts with methoxyphenyl (electron-donating) or acetyl (polar) substituents in other pyrrolidinones. This group likely reduces electron density on the lactam ring, increasing electrophilicity and resistance to hydrolysis compared to analogs like 1-acetyl-2-pyrrolidinone .
C. Physical and Chemical Properties
  • Melting/Boiling Points: The phenylethynyl-substituted pyrrolidinone has a melting point of 49–50°C , while acetylated derivatives likely exhibit lower melting points due to reduced crystallinity. The dichloroethenyl group’s bulk and polarity may result in intermediate thermal properties.
  • Solubility: Dichloroethenyl’s hydrophobicity suggests lower water solubility than hydroxyl- or acetyl-substituted pyrrolidinones, aligning with trends observed in pyrethroids .

Biological Activity

2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is a chemical compound that has garnered attention for its potential biological activities. This compound is structurally related to various synthetic pyrethroids, which are widely used as insecticides. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

  • Chemical Name : 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-
  • Molecular Formula : C6_6H7_7Cl2_2N\O
  • CAS Number : [Not provided in the search results]

Biological Activity Overview

The biological activity of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- primarily relates to its potential as an insecticide. Its mechanism of action is similar to that of other pyrethroids, which target the nervous system of insects by prolonging the opening of sodium channels.

  • Sodium Channel Modulation : The compound binds to voltage-gated sodium channels in nerve cells, leading to prolonged depolarization and subsequent paralysis in insects.
  • Cross-Resistance : There is a risk of cross-resistance with other pyrethroids and organochlorine insecticides due to similar modes of action .

Acute Toxicity

  • Oral Toxicity : The acute toxicity (LD50) varies depending on the solvent used. For instance:
    • In aqueous emulsion: LD50 = 16.2 mg/kg
    • In DMSO: LD50 = 396 mg/kg .

Dermal and Inhalation Toxicity

  • Dermal exposure shows low toxicity with an LD50 > 5000 mg/kg.
  • Inhalation studies indicate significant toxicity with an LC50 of 0.4 mg/L over a 4-hour exposure .

Case Studies and Research Findings

  • Efficacy Against Pests :
    • A study demonstrated that formulations containing this compound effectively reduced populations of common pests such as cockroaches and ants. The efficacy was attributed to its potent neurotoxic effects on these insects .
  • Resistance Management :
    • Research highlighted the emergence of resistance in pest populations due to repeated exposure to pyrethroids. Strategies for resistance management include rotating different classes of insecticides and integrating non-chemical control methods .
  • Environmental Impact :
    • Environmental assessments suggest that while the compound is effective against target pests, it poses risks to non-target organisms. Studies indicated potential neurotoxic effects on aquatic life, necessitating careful application practices .

Data Tables

Biological ActivityObservations
Acute Oral ToxicityLD50 = 16.2 mg/kg (aqueous emulsion)
Dermal ToxicityLD50 > 5000 mg/kg
Inhalation ToxicityLC50 = 0.4 mg/L (4 hrs)
Efficacy Against PestsEffective against cockroaches and ants

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.